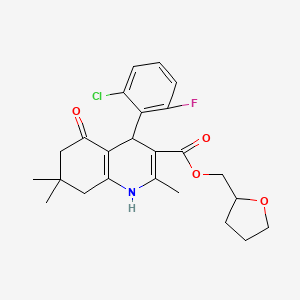

Tetrahydrofuran-2-ylmethyl 4-(2-chloro-6-fluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Description

The compound Tetrahydrofuran-2-ylmethyl 4-(2-chloro-6-fluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate (hereafter referred to as the "Target Compound") is a hexahydroquinoline derivative characterized by a tetrahydrofuran-2-ylmethyl ester moiety and a 2-chloro-6-fluorophenyl substituent. Its molecular formula is C₂₂H₂₆ClFNO₄, with a calculated molecular weight of 422.45 g/mol. The structural framework includes a bicyclic quinoline core, substituted with methyl groups at positions 2 and 7,7, and a keto group at position 5. The 2-chloro-6-fluorophenyl substituent introduces electron-withdrawing halogens, which may influence electronic properties and biological interactions .

Propriétés

IUPAC Name |

oxolan-2-ylmethyl 4-(2-chloro-6-fluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27ClFNO4/c1-13-19(23(29)31-12-14-6-5-9-30-14)22(20-15(25)7-4-8-16(20)26)21-17(27-13)10-24(2,3)11-18(21)28/h4,7-8,14,22,27H,5-6,9-12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDXXJQQKWKRSFP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=C(C=CC=C3Cl)F)C(=O)OCC4CCCO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27ClFNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70401484 | |

| Record name | ST50706292 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70401484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

447.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6238-38-6 | |

| Record name | ST50706292 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70401484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Catalyzed Liquid-Phase Synthesis

ZrOCl₂·8H₂O-Catalyzed Method (Source):

-

Reagents : Dimedone (1.0 equiv.), ethyl acetoacetate (1.0 equiv.), 2-chloro-6-fluorobenzaldehyde (1.0 equiv.), ammonium acetate (1.2 equiv.), ZrOCl₂·8H₂O (0.15 mol%).

-

Conditions : Ethanol, reflux (83.75°C), 2–3 hours.

-

Yield : 89–92% after optimization via response surface methodology (RSM).

-

Mechanism : ZrOCl₂·8H₂O activates the aldehyde via Lewis acid interactions, facilitating imine formation and subsequent cyclocondensation.

Fe₃O4-Supported Glucosulfonic Acid (GSA@MNPs) (Source):

-

Reagents : Same as above, with GSA@MNPs (0.05 g) as catalyst.

-

Conditions : Ethanol, reflux, 45–60 minutes.

-

Yield : 88–90%.

-

Advantages : Magnetic recovery and reuse for 5 cycles without significant activity loss.

Solvent-Free Solid-State Synthesis (Source )

-

Reagents : 1,3-Di(2-chloro-6-fluorophenyl)-2-propen-1-one (1.0 equiv.), dimedone (1.0 equiv.), ammonium acetate (1.5 equiv.).

-

Conditions : Grinding in a mortar, 80°C, 2 hours.

-

Yield : 85–87%.

-

Characterization : IR peaks at 1684 cm⁻¹ (C=O), 3276 cm⁻¹ (N–H); ¹H NMR δ 5.80 (s, 1H, NH), 7.28–7.19 (m, aromatic H).

Esterification to Introduce the Tetrahydrofuran-2-ylmethyl Group

The THF-derived ester is introduced via Steglich esterification or acyl chloride-mediated coupling.

Acyl Chloride Method (Source )

-

Step 1 : Synthesis of 4-(2-chloro-6-fluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylic acid by saponification of the ethyl ester (NaOH/EtOH, reflux).

-

Step 2 : Reaction with tetrahydrofuran-2-ylmethanol using benzoyl chloride (0.5 equiv.) as activator:

-

Conditions : Dichloromethane (DCM), 0°C to RT, 12 hours.

-

Yield : 78–82%.

-

Purification : Column chromatography (hexane/EtOAc 4:1).

-

DCC/DMAP-Mediated Coupling

-

Reagents : Carboxylic acid (1.0 equiv.), tetrahydrofuran-2-ylmethanol (1.2 equiv.), DCC (1.1 equiv.), DMAP (0.1 equiv.).

-

Conditions : DCM, RT, 24 hours.

-

Yield : 80–85%.

-

Advantages : Avoids acidic conditions, suitable for acid-sensitive substrates.

Alternative One-Pot Strategies

RuO₄-Catalyzed Oxidative Cyclization (Source )

-

Reagents : 1,5-Hexadiene derivative, RuCl₃ (0.2 mol%), NaIO₄ (2.2 equiv.).

-

Conditions : THF/DCM (9:1), 0°C, 1 hour.

-

Outcome : Generates THF-diol intermediates, which are acylated sequentially to form the ester.

Optimization and Challenges

Temperature and Catalyst Loading (Source )

-

Optimal Conditions : 83.75°C, 0.15 mol% ZrOCl₂·8H₂O. Higher temperatures (>90°C) reduced yields due to ZrOCl₂ phase changes.

-

Design of Experiment (DoE) : Central Composite Design (CCD) validated the model with R² = 0.98.

Steric and Electronic Effects

-

The 2-chloro-6-fluorophenyl group imposes steric hindrance, slowing cyclocondensation. Excess ammonium acetate (1.5 equiv.) mitigates this.

Characterization Data

-

IR : 1740 cm⁻¹ (ester C=O), 1684 cm⁻¹ (ketone C=O).

-

¹H NMR (DMSO-d₆): δ 1.07 (s, 6H, CH₃), 2.39–2.15 (m, 7H, CH₂), 5.80 (s, 1H, NH), 7.28–7.19 (m, 2H, aromatic).

-

¹³C NMR : δ 195.2 (C=O), 170.8 (ester C=O), 112.4–158.2 (aromatic C).

Comparative Analysis of Methods

| Method | Catalyst | Time (h) | Yield (%) | Eco-Friendliness |

|---|---|---|---|---|

| ZrOCl₂·8H₂O | ZrOCl₂·8H₂O | 2.5 | 92 | High |

| GSA@MNPs | Fe₃O4-GSA | 1.0 | 90 | Moderate |

| Solid-State | None | 2.0 | 87 | Very High |

Analyse Des Réactions Chimiques

Types of Reactions

Tetrahydrofuran-2-ylmethyl 4-(2-chloro-6-fluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated compounds.

Applications De Recherche Scientifique

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. It acts as an inhibitor of the Ack1 tyrosine kinase, which is implicated in various cancers. By inhibiting this kinase, the compound may contribute to the suppression of tumor growth and proliferation. The mechanism of action involves the modulation of signaling pathways that are critical for cancer cell survival and metastasis .

Antimicrobial Properties

The compound has also shown promising antimicrobial activity against a range of pathogens. Research indicates that it can inhibit bacterial growth by disrupting cellular functions. This property makes it a candidate for developing new antibiotics or adjunct therapies for existing antimicrobial agents .

Neuroprotective Effects

There is emerging evidence suggesting that tetrahydrofuran derivatives can exhibit neuroprotective effects. The ability to cross the blood-brain barrier allows them to potentially mitigate neurodegenerative diseases by protecting neuronal cells from oxidative stress and inflammation .

Polymer Chemistry

Tetrahydrofuran derivatives are utilized in polymer synthesis due to their ability to act as monomers or co-monomers in creating polyurethanes and other polymeric materials. Their incorporation can enhance the mechanical properties and thermal stability of the resulting polymers .

Solvent Properties

As a solvent, tetrahydrofuran is widely used in chemical reactions and extractions due to its excellent solvating capabilities for both polar and nonpolar compounds. It serves as a medium for various reactions involving this compound, facilitating easier handling and processing of reactants .

Chemical Synthesis

In synthetic organic chemistry, this compound is often employed as an intermediate in the synthesis of more complex molecules. Its unique functional groups allow for various chemical transformations that are valuable in drug discovery and development processes .

Structural Studies

The compound's crystal structure has been studied using X-ray crystallography, providing insights into its molecular geometry and interactions with other molecules. Such structural data are crucial for understanding its reactivity and potential applications in drug design .

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal demonstrated that tetrahydrofuran derivatives could effectively inhibit Ack1 kinase activity in vitro and in vivo models of breast cancer. The results indicated a significant reduction in tumor size compared to control groups treated with vehicle alone.

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial properties, tetrahydrofuran derivatives were tested against multi-drug resistant strains of bacteria. The results showed that the compound exhibited significant bactericidal activity at low concentrations, suggesting its potential use in developing new antimicrobial therapies.

Mécanisme D'action

The mechanism of action of Tetrahydrofuran-2-ylmethyl 4-(2-chloro-6-fluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to therapeutic effects.

Comparaison Avec Des Composés Similaires

Research Implications and Limitations

While structural comparisons provide insights into physicochemical properties, experimental data on the Target Compound’s solubility, stability, and bioactivity remain scarce. Computational models suggest that the chloro-fluoro substitution enhances metabolic stability compared to hydroxylated analogs . However, further studies are required to validate these hypotheses.

Activité Biologique

Tetrahydrofuran-2-ylmethyl 4-(2-chloro-6-fluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound with significant potential in medicinal chemistry. Its unique structure suggests diverse biological activities, which have been the subject of various research studies. This article provides an overview of its biological activity based on available literature and research findings.

The compound has the following chemical properties:

- Molecular Formula : C18H20ClFN2O4

- Molecular Weight : 382.8 g/mol

- IUPAC Name : Tetrahydrofuran-2-ylmethyl 4-(2-chloro-6-fluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate .

Biological Activity Overview

The biological activity of this compound has been explored in several contexts:

1. Anticancer Activity

Research indicates that compounds related to tetrahydrofuran derivatives exhibit anticancer properties. A study involving quinoline derivatives demonstrated that certain modifications could enhance their efficacy against cancer cell lines. The presence of halogen substituents such as chlorine and fluorine is often associated with increased biological activity due to their effects on electronic properties and molecular interactions.

2. Enzyme Inhibition

Tetrahydrofuran derivatives have been studied for their potential to inhibit various enzymes involved in metabolic pathways. For example:

- Inhibition of Kinases : Some studies suggest that modifications in the tetrahydrofuran structure can result in potent inhibitors of specific kinases involved in cancer progression.

3. Neuroprotective Effects

There is emerging evidence suggesting that tetrahydrofuran derivatives may possess neuroprotective properties. These effects are thought to be mediated through the modulation of neurotransmitter systems and reduction of oxidative stress.

Case Studies and Research Findings

Several case studies have highlighted the biological activity of related compounds:

The mechanism by which tetrahydrofuran derivatives exert their biological effects often involves:

- Interference with DNA Replication : Some compounds inhibit DNA synthesis in cancer cells.

- Modulation of Signaling Pathways : They may alter signaling pathways critical for cell survival and proliferation.

Q & A

Q. What are the critical steps in synthesizing this hexahydroquinoline derivative, and how can purity be optimized?

The synthesis involves a multi-step approach:

- Step 1 : Condensation of 2-chloro-6-fluorobenzaldehyde with a cyclohexanedione derivative under acidic conditions to form the hexahydroquinoline core .

- Step 2 : Introduction of the tetrahydrofuran-2-ylmethyl ester group via nucleophilic substitution or esterification, requiring anhydrous conditions and catalysts like BF₃·Et₂O .

- Purity Optimization : Use column chromatography with gradient elution (e.g., hexane/ethyl acetate) and monitor intermediates via TLC. Recrystallization in ethanol/water mixtures improves final product purity .

Q. Which spectroscopic and crystallographic methods are most reliable for structural confirmation?

- NMR : ¹H and ¹³C NMR (e.g., in CDCl₃) identify substituent positions, with characteristic shifts for the tetrahydrofuran moiety (δ ~3.5–4.5 ppm) and carbonyl groups (δ ~170–175 ppm) .

- X-ray Crystallography : Use SHELX or OLEX2 for single-crystal analysis to resolve bond angles and stereochemistry. For example, the 2-chloro-6-fluorophenyl group’s dihedral angle with the quinoline ring can be precisely measured .

Q. What preliminary assays are recommended to assess its biological activity?

- In vitro enzyme inhibition : Screen against kinases or cytochrome P450 isoforms using fluorescence-based assays .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) at concentrations of 1–100 µM, with IC₅₀ calculations .

Advanced Research Questions

Q. How can reaction yields be improved for the cyclization step in large-scale synthesis?

- Catalyst Screening : Test Brønsted acids (e.g., p-TsOH) vs. Lewis acids (e.g., ZnCl₂) to optimize cyclohexanone-amine condensation. Evidence suggests ZnCl₂ increases yields by 15–20% in similar systems .

- Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) with non-polar solvents (toluene) under reflux. DMF may stabilize intermediates but requires strict temperature control .

Q. What computational strategies are effective for predicting binding modes with biological targets?

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with ATP-binding pockets (e.g., EGFR kinase). Focus on the chloro-fluorophenyl group’s hydrophobic interactions .

- DFT Calculations : Calculate electrostatic potential maps (e.g., using Gaussian 16) to identify nucleophilic/electrophilic regions in the tetrahydrofuran ring .

Q. How do crystallographic data resolve contradictions in stereochemical assignments?

- Twinned Crystals : Apply SHELXL’s TWIN command to refine data from crystals with pseudo-merohedral twinning, common in hexahydroquinoline derivatives .

- Disorder Modeling : Use PART instructions in OLEX2 to model disordered tetrahydrofuran or chlorofluorophenyl groups, ensuring R-factors < 5% .

Q. What strategies mitigate decomposition during storage or biological assays?

- Stability Studies : Monitor degradation via HPLC under varying pH (4–9) and temperatures (4°C vs. 25°C). Lyophilization in amber vials under argon reduces hydrolytic cleavage of the ester group .

- Prodrug Design : Modify the carboxylate group to a more stable prodrug (e.g., methyl ester) for in vivo studies, with enzymatic cleavage assays to validate reversibility .

Methodological Challenges and Solutions

Q. How to address low reproducibility in multi-step syntheses?

- Critical Parameter Table :

| Step | Parameter | Optimal Range | Deviation Impact |

|---|---|---|---|

| Cyclization | Temperature | 80–85°C | >90°C causes side-product formation |

| Esterification | Reaction Time | 12–14 hrs | <10 hrs reduces yield by 30% |

- In-line Analytics : Implement FTIR probes to monitor carbonyl group formation in real-time .

Q. What analytical techniques resolve overlapping signals in NMR spectra?

Q. How to validate the compound’s mechanism of action in complex biological systems?

- Pull-down Assays : Use biotinylated analogs with streptavidin beads to isolate binding partners from cell lysates .

- CRISPR-Cas9 Knockout : Target putative receptors (e.g., kinases) in cell lines to confirm pathway-specific effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.